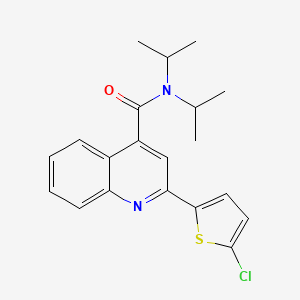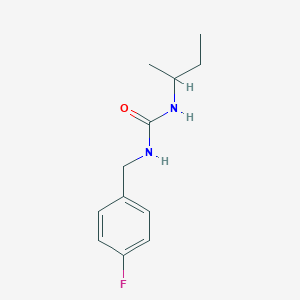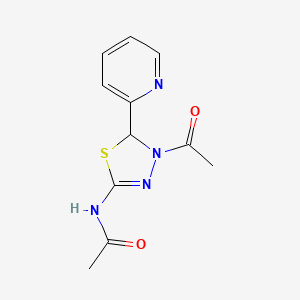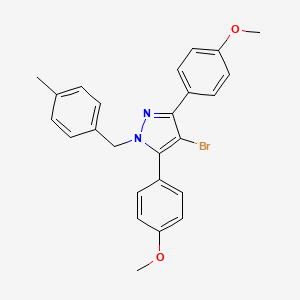
2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a chlorothiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced via a Suzuki coupling reaction between a boronic acid derivative of chlorothiophene and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
- 2-(5-chlorothiophen-2-yl)-N-(methyl)quinoline-4-carboxamide
- 2-(5-chlorothiophen-2-yl)-N-(ethyl)quinoline-4-carboxamide
Uniqueness
2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C20H21ClN2OS |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS/c1-12(2)23(13(3)4)20(24)15-11-17(18-9-10-19(21)25-18)22-16-8-6-5-7-14(15)16/h5-13H,1-4H3 |
InChI Key |
FZLIGXKAEGEHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)

![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
![2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10891418.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10891419.png)
![N-benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10891429.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891434.png)
![3-Bromo-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891441.png)
![(2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10891453.png)
methanone](/img/structure/B10891460.png)
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)
